molecular formula C6H9N2NaO4 B6169260 sodium 5-(carbamoylamino)-5-oxopentanoate CAS No. 2416235-21-5

sodium 5-(carbamoylamino)-5-oxopentanoate

Cat. No.: B6169260
CAS No.: 2416235-21-5
M. Wt: 196.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-(carbamoylamino)-5-oxopentanoate is a chemical compound that belongs to the class of oxamic acids It is characterized by the presence of a carbamoylamino group and an oxo group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(carbamoylamino)-5-oxopentanoate typically involves the reaction of oxamic acid derivatives with sodium hydroxide. One common method includes the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This process generates carbamoyl radicals that further react to form the desired compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrosynthesis techniques. These methods are favored for their efficiency and sustainability, as they minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(carbamoylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The carbamoylamino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amides, urethanes, and ureas, depending on the specific reagents and conditions employed .

Scientific Research Applications

Sodium 5-(carbamoylamino)-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-(carbamoylamino)-5-oxopentanoate involves the generation of carbamoyl radicals through oxidative decarboxylation. These radicals can interact with various molecular targets, including enzymes and receptors, leading to a range of biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Uniqueness: Sodium 5-(carbamoylamino)-5-oxopentanoate is unique due to its ability to generate carbamoyl radicals efficiently under mild conditions. This property makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

2416235-21-5

Molecular Formula

C6H9N2NaO4

Molecular Weight

196.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.